N,N-Dimethylaniline-D11

Vue d'ensemble

Description

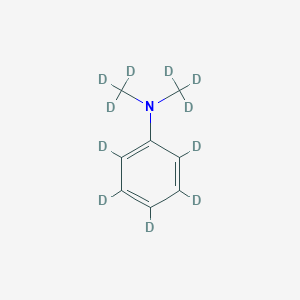

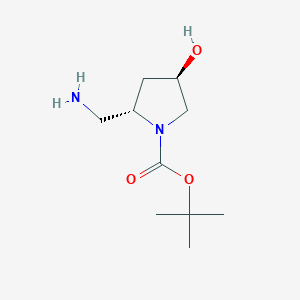

N,N-Dimethylaniline-D11 is a stable isotope labelled compound . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow .

Synthesis Analysis

A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .Molecular Structure Analysis

The molecular formula of N,N-Dimethylaniline-D11 is C8 D11 N . The molecular weight is 132.25 .Physical And Chemical Properties Analysis

N,N-Dimethylaniline-D11 is insoluble in water . It is a combustible liquid . The flash point is 150°F . It is toxic by ingestion, inhalation, and skin absorption .Applications De Recherche Scientifique

Synthesis and Characterization

N,N-Dimethylaniline (DMA) is used as a synthetic intermediate in industrial applications and found in tobacco smoke. It forms various DNA adducts in vitro, such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline and 4-(deoxyguanosin-N(2)-yl)-2,6-dimethylaniline, among others. These adducts have been studied for their unique patterns and yields, differing from typical adducts obtained with aromatic amines (L. L. Gonçalves, F. Beland, & M. M. Marques, 2001).

Dimerization Studies

DMA's dimerization and charging characteristics in an acidic medium have been investigated using external electrospray ionization Fourier transform mass spectrometry. This study provided insights into DMA's behavior in different conditions, including its tendency to form dimer products (E. P. Maziarz & T. D. Wood, 1998).

Mechanistic Bioinorganic Chemistry

DMA's N-demethylation by cytochrome P450 has been a topic of research in mechanistic bioinorganic chemistry. Theoretical studies using DFT calculations have provided insights into this process, showing features like C-H hydroxylation by the active species of the enzyme followed by nonenzymatic carbinolamine decomposition (Yong Wang, Devesh Kumar, Chuanlu Yang, Keli Han, & S. Shaik, 2007).

Photophysical Studies

DMA has been studied for its photophysical properties in various systems. For instance, the effects of donor concentrations, medium polarity, temperature, and magnetic field on the luminescence of DMA exciplexes have been examined, providing insights into the structural differences and behaviors of these exciplexes (P. Bera, D. Nath, A. Misra, & M. Chowdhury, 1996).

Mass Spectrometry Applications

The detection of DMA radical cation, a transient intermediate in the electrochemical oxidation of DMA, has been achieved using mass spectrometry. This method, combining desorption electrospray ionization (DESI) MS with a specific electrode setup, demonstrated the ability to capture electrochemically generated intermediates rapidly (Timothy A Brown, Hao Chen, & R. Zare, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-JFZRXOORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylaniline-D11 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)

![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)

![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)

![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)